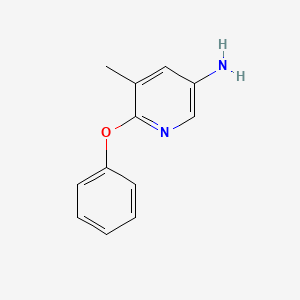

5-Methyl-6-phenoxypyridin-3-amine

Description

Properties

IUPAC Name |

5-methyl-6-phenoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRATGHWFXGPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734395 | |

| Record name | 5-Methyl-6-phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248608-03-8 | |

| Record name | 5-Methyl-6-phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 6 Phenoxypyridin 3 Amine

Established Routes for the Synthesis of the 5-Methyl-6-phenoxypyridin-3-amine Core

The synthesis of the this compound core structure is a multi-step process that relies on the precise and regioselective functionalization of a pyridine (B92270) ring. The key steps involve the synthesis of a suitable precursor, the introduction of the phenoxy group, and the formation of the amine moiety.

Precursor Synthesis and Regioselective Functionalization of Pyridine Rings

The construction of the appropriately substituted pyridine ring is the foundational step in synthesizing this compound. A common strategy involves starting with a pre-existing pyridine derivative and introducing the required substituents in a controlled, regioselective manner. For instance, a synthetic pathway could commence with a commercially available nitropyridine, such as 2-hydroxy-5-nitropyridine. nih.gov This precursor can then undergo a series of reactions to install the necessary functional groups at the desired positions.

Methods for regioselective functionalization are critical. For example, to achieve the substitution pattern of the target molecule, one might employ halogenation reactions followed by subsequent displacement. The synthesis of 2,3-dichloro-5-nitropyridine from 2-hydroxy-5-nitropyridine demonstrates such a strategy, where the hydroxyl group is first converted to a chloride, and another chlorine atom is introduced onto the ring. nih.gov Another advanced approach for achieving high regioselectivity in the amination of pyridine rings is the use of pyridine N-oxides. A process has been developed for the amination of unsymmetrical 3,5-disubstituted pyridine N-oxides, which allows for the controlled introduction of an amino group. researchgate.net Furthermore, multicomponent condensation reactions can be employed to construct the pyridine ring itself from acyclic precursors, a method that allows for the direct incorporation of desired substituents like cyano and amino groups. nih.gov

Implementation of Nucleophilic Aromatic Substitution for Phenoxy Installation

The introduction of the phenoxy group at the C-6 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. sci-hub.senih.gov This class of reaction is particularly effective on electron-deficient aromatic rings like pyridine, especially when a good leaving group (such as a halogen) is present at the 2-, 4-, or 6-position.

The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, making the ortho (C-2, C-6) and para (C-4) positions susceptible to nucleophilic attack. stackexchange.com The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate and facilitating the reaction. stackexchange.com

In a practical synthetic sequence, a precursor such as 6-chloro-3-methyl-2-nitropyridine could be reacted with a phenoxide salt, like sodium phenoxide (PhONa), or with phenol (B47542) in the presence of a base such as cesium carbonate (Cs2CO3). nih.govsci-hub.se The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution. sci-hub.se The use of microwave irradiation has also been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

Formation of the Amine Moiety (e.g., Reduction of Nitro Precursors)

The final step in forming the core structure of this compound often involves the reduction of a nitro group at the C-3 position to the desired primary amine. acs.org The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. organic-chemistry.orgncert.nic.inwikipedia.org

A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. acs.orgcommonorganicchemistry.com Common methods include:

Catalytic Hydrogenation : This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. ncert.nic.inwikipedia.orgcommonorganicchemistry.com This method is often highly efficient but may also reduce other susceptible functional groups. commonorganicchemistry.com

Metal-Acid Systems : The reduction using a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method. ncert.nic.inwikipedia.orgcommonorganicchemistry.com Reduction with iron scrap and hydrochloric acid is often preferred in industrial settings. ncert.nic.in

Metal Salts : Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups and can be tolerant of other reducible functionalities. commonorganicchemistry.com A specific application of this is the use of SnCl₂·H₂O in ethyl acetate (B1210297) to reduce a nitropyridine to an aminopyridine. nih.gov

The following table summarizes various common methods for the reduction of nitro groups to amines.

| Reagent/System | Conditions | Notes |

| H₂ / Pd, Pt, or Ni | Hydrogen gas, metal catalyst | Highly effective for both aromatic and aliphatic nitro groups. ncert.nic.inwikipedia.orgcommonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Iron metal in acidic medium | A classic, cost-effective method. ncert.nic.inwikipedia.org |

| SnCl₂ | Tin(II) chloride, often in ethanol or ethyl acetate | A mild reducing agent, tolerant of many other functional groups. nih.govcommonorganicchemistry.com |

| Zn / Acid | Zinc metal in acidic medium | Provides a mild reduction. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions in some cases. wikipedia.org |

Derivatization and Functionalization Strategies of the Amine Group

The primary amine at the C-3 position of this compound is a key site for further molecular elaboration. Standard amine chemistry can be employed to introduce a wide array of functional groups, thereby modifying the compound's properties.

Amine Alkylation and Acylation Reactions

The amine group can readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent like an acid chloride, anhydride, or ester. ncert.nic.in This nucleophilic substitution reaction results in the formation of a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in For example, reacting this compound with benzoyl chloride would yield N-(5-methyl-6-phenoxypyridin-3-yl)benzamide. Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of the corresponding sulfonamides, a common functional group in medicinal chemistry. nih.gov

Alkylation introduces alkyl groups onto the amine nitrogen. This is typically achieved by reacting the amine with an alkyl halide. The primary amine can be converted into a secondary or tertiary amine through this process. However, controlling the extent of alkylation can be challenging, often leading to a mixture of products.

Formation of Imine Derivatives, including Schiff Bases

The primary amine of this compound can condense with carbonyl compounds (aldehydes or ketones) to form imines, also known as Schiff bases. nih.govedu.krd This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond of the azomethine group is characteristic of this transformation. nih.govbibliomed.org

The reaction is typically reversible and is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. nih.gov For example, the reaction of this compound with benzaldehyde would produce the corresponding N-(phenylmethylidene) derivative. Schiff bases are important intermediates in organic synthesis and their metal complexes have a wide range of applications. bibliomed.orgnih.gov The synthesis of a Schiff base from the related 5-nitropyridin-2-amine with 4-hydroxy-3-methoxybenzaldehyde demonstrates the feasibility of this reaction on the aminopyridine scaffold. nih.gov

The following table outlines key derivatization strategies for the amine group.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acid Chloride (RCOCl), Base | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde (RCHO) or Ketone (RCOR') | Imine (Schiff Base) |

Synthesis of Secondary and Tertiary Amine Analogues

The primary amino group at the C3 position of this compound is a key site for derivatization to form secondary and tertiary amines. Several established synthetic methodologies can be employed for this purpose, including direct alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Direct Alkylation:

Direct alkylation of the primary amine with alkyl halides is a straightforward approach to synthesizing secondary and tertiary amines. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. youtube.com To favor the formation of the desired secondary or tertiary amine and minimize overalkylation to the quaternary ammonium salt, reaction conditions such as the stoichiometry of the reactants and the choice of base are crucial. masterorganicchemistry.com The use of a hindered, non-nucleophilic base can be advantageous.

A general representation of the direct alkylation is as follows:

For Secondary Amines: this compound + R-X → N-Alkyl-5-methyl-6-phenoxypyridin-3-amine

For Tertiary Amines: N-Alkyl-5-methyl-6-phenoxypyridin-3-amine + R'-X → N-Alkyl-N-alkyl'-5-methyl-6-phenoxypyridin-3-amine

| Reactant 1 | Reactant 2 (Alkyl Halide) | Base | Solvent | Product |

| This compound | Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methyl-5-methyl-6-phenoxypyridin-3-amine |

| This compound | Ethyl Bromide | Et₃N | THF | N-Ethyl-5-methyl-6-phenoxypyridin-3-amine |

| N-Methyl-5-methyl-6-phenoxypyridin-3-amine | Benzyl Bromide | DBU | DMF | N-Benzyl-N-methyl-5-methyl-6-phenoxypyridin-3-amine |

Reductive Amination:

Reductive amination provides a controlled method for the synthesis of secondary and tertiary amines by reacting the primary amine with an aldehyde or a ketone in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This one-pot reaction first involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.org The choice of reducing agent can be critical for the success of the reaction, especially with sensitive substrates. organic-chemistry.org

The general scheme for reductive amination is:

this compound + Aldehyde/Ketone + Reducing Agent → N-Substituted-5-methyl-6-phenoxypyridin-3-amine

| Reactant 1 | Carbonyl Compound | Reducing Agent | Solvent | Product |

| This compound | Formaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | N,N-Dimethyl-5-methyl-6-phenoxypyridin-3-amine |

| This compound | Acetone | NaBH₃CN | Methanol | N-Isopropyl-5-methyl-6-phenoxypyridin-3-amine |

| This compound | Benzaldehyde | H₂/Pd-C | Ethanol | N-Benzyl-5-methyl-6-phenoxypyridin-3-amine |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method is particularly useful for the synthesis of N-aryl secondary amines by reacting this compound with aryl halides or triflates. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of the aryl halide that can be used. libretexts.org

The general equation for the Buchwald-Hartwig amination is:

this compound + Aryl-X + Pd catalyst/Ligand + Base → N-Aryl-5-methyl-6-phenoxypyridin-3-amine

| Reactant 1 | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Phenyl-5-methyl-6-phenoxypyridin-3-amine |

| This compound | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-(4-Methylphenyl)-5-methyl-6-phenoxypyridin-3-amine |

| This compound | 2-Bromopyridine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | N-(Pyridin-2-yl)-5-methyl-6-phenoxypyridin-3-amine |

Transformations and Modifications of the Phenoxy Moiety

The phenoxy group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The position of substitution on the phenoxy ring is directed by the activating effect of the ether oxygen and the steric hindrance from the pyridine ring.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The ether oxygen of the phenoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen.

| Reaction | Reagents | Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-6-(4-nitrophenoxy)pyridin-3-amine |

| Bromination | Br₂, FeBr₃ | 5-Methyl-6-(4-bromophenoxy)pyridin-3-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Methyl-6-(4-acetylphenoxy)pyridin-3-amine |

Reactivity and Reaction Pathways involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a nucleophilic center and can participate in reactions such as N-oxidation and quaternization.

N-Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. nih.gov Common reagents for this transformation include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and other specialized oxidizing agents. nih.gov The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

| Oxidizing Agent | Solvent | Product |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | This compound 1-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound 1-oxide |

Quaternization:

The pyridine nitrogen can react with alkyl halides to form quaternary ammonium salts. mdpi.com This reaction, known as quaternization, involves the alkylation of the nitrogen atom. dtic.mil The resulting pyridinium salt has altered electronic properties and can be used in subsequent reactions.

| Alkylating Agent | Solvent | Product |

| Methyl Iodide | Acetonitrile | 3-Amino-5-methyl-1-methyl-6-phenoxypyridin-1-ium iodide |

| Benzyl Bromide | DMF | 1-Benzyl-3-amino-5-methyl-6-phenoxypyridin-1-ium bromide |

Advanced Spectroscopic Analysis for Structural Elucidation in Synthetic Schemes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the assignment of stereochemistry and regiochemistry.

In the case of phenoxypyridine derivatives, ¹H NMR is instrumental in confirming the substitution pattern on the pyridine (B92270) and phenyl rings. nih.gov For instance, the chemical shifts and coupling constants of the aromatic protons can definitively establish the relative positions of the methyl, phenoxy, and amine groups on the pyridine ring. The protons on the pyridine ring typically appear as distinct doublets or multiplets, with their coupling constants providing information about their spatial relationships. nih.govnih.gov Similarly, the protons on the phenoxy group exhibit characteristic multiplets in the aromatic region of the spectrum. nih.gov

Long-range couplings (⁴J and higher) can also be observed in certain systems and provide further structural insights. organicchemistrydata.org For example, a weak coupling might be detected between a proton on the methyl group and a proton on the pyridine ring, further confirming their proximity.

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Methyl-6-phenoxypyridin-3-amine will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment. For example, the carbon atom attached to the nitrogen of the amine group will have a characteristic chemical shift that is different from the other aromatic carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Phenoxypyridine Derivative nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.91 | s | - | NH |

| ¹H | 7.99 | d | 8.4 | Ar-H |

| ¹H | 7.86 | d | 2.1 | Ar-H |

| ¹H | 7.72 | d | 2.4 | Ar-H |

| ¹H | 7.66 | d | 2.4 | Ar-H |

| ¹H | 7.59 | dd | 2.4, 8.4 | Ar-H |

| ¹H | 6.96 | m | - | Ar-H |

| ¹³C | 152.7 | - | - | Ar-C |

| ¹³C | 150.9 | - | - | Ar-C |

| ¹³C | 145.8 | - | - | Ar-C |

| ¹³C | 141.7 | - | - | Ar-C |

| ¹³C | 139.8 | - | - | Ar-C |

| ¹³C | 138.9 | - | - | Ar-C |

| ¹³C | 133.7 | - | - | Ar-C (2C) |

| ¹³C | 131.8 | - | - | Ar-C (2C) |

| ¹³C | 128.3 | - | - | Ar-C |

| ¹³C | 122.8 | - | - | Ar-C |

| ¹³C | 121.2 | - | - | Ar-C (2C) |

| ¹³C | 116.4 | - | - | Ar-C (2C) |

| ¹³C | 114.3 | - | - | Ar-C |

| Note: This table is illustrative and based on a similar structure. Actual chemical shifts for this compound may vary. |

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₂H₁₂N₂O), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. nih.gov

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The masses of these fragments can be used to deduce the structure of the parent molecule.

For amines, a common fragmentation pathway is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.org This results in the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, fragmentation might involve the loss of the methyl group or cleavage of the phenoxy group, leading to predictable fragment ions. The molecular ion peak for a compound containing an odd number of nitrogen atoms, like an amine, will have an odd mass-to-charge ratio. libretexts.org

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [M]⁺ | 200 | Molecular Ion |

| [M-CH₃]⁺ | 185 | Loss of a methyl radical |

| [M-OC₆H₅]⁺ | 107 | Loss of a phenoxy radical |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₅H₄N-NH₂]⁺ | 93 | Aminopyridyl fragment |

| Note: This is a predictive table. The actual fragmentation pattern may vary depending on the ionization method and energy. |

Infrared (IR) Spectroscopy in Characterizing Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of the amine, methyl, and phenoxy groups.

N-H Stretching: Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org These bands are generally sharper and less intense than the O-H stretching bands of alcohols. libretexts.org

C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the range of 1335-1250 cm⁻¹. orgchemboulder.com

N-H Bending: A bending vibration for the N-H bond of a primary amine is expected in the region of 1650-1580 cm⁻¹. orgchemboulder.com

C-H Stretching: The spectrum will also show C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹) and the methyl group (around 3000-2850 cm⁻¹). libretexts.org

C-O Stretching: The C-O stretching of the ether linkage in the phenoxy group will likely appear in the region of 1250-1020 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound libretexts.orgorgchemboulder.comwpmucdn.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Amine (N-H) | Bending | 1650 - 1580 | Medium |

| Aromatic Amine (C-N) | Stretching | 1335 - 1250 | Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl (C-H) | Stretching | 3000 - 2850 | Medium |

| Ether (C-O) | Stretching | 1250 - 1020 | Strong |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity.

Column Chromatography is a widely used preparative technique to separate the desired product from unreacted starting materials, byproducts, and other impurities. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column. nih.gov Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For phenoxypyridine derivatives, a common solvent system for column chromatography is a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. researchgate.netunc.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound. nih.gov A small amount of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components are separated based on their interactions with the stationary phase and are detected as they exit the column. The output, a chromatogram, shows peaks corresponding to each component. A pure compound will ideally show a single, sharp peak. nih.gov The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks. nih.gov Different HPLC methods, varying in the type of column and mobile phase composition, can be employed to ensure the absence of any hidden impurities. nih.gov

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Reference |

| Column Chromatography | Purification | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | nih.govresearchgate.netunc.edu |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C8 or C18 reversed-phase column | Acetonitrile/Water or Methanol/Water with additives | nih.govnih.govnih.gov |

Role As a Versatile Building Block in Complex Chemical Architectures

Integration into Nitrogen-Containing Heterocyclic Systems

The amine group of 5-methyl-6-phenoxypyridin-3-amine serves as a key nucleophilic handle for the construction of various nitrogen-containing heterocyclic systems. rsc.orgmdpi.comorganic-chemistry.orgbeilstein-journals.orgmdpi.com This is particularly evident in the synthesis of fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines and thiadiazoles, which are recognized as privileged scaffolds in medicinal chemistry. nih.govnih.govresearchgate.netmdpi.com

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation reaction between a 1,3-biselectrophilic species and an aminopyrazole derivative. nih.govmdpi.com While direct synthesis examples starting from this compound are not explicitly detailed in the provided results, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines highlight the importance of amine precursors in forming the pyrimidine (B1678525) ring. nih.govnih.govresearchgate.net For instance, the reaction of 3-amino-5-methylpyrazole (B16524) with diethyl malonate initiates a sequence leading to the dihydroxy pyrazolopyrimidine core, which is then further functionalized. nih.gov The amenability of the pyrazolo[1,5-a]pyrimidine (B1248293) core to substitution at various positions allows for the generation of diverse derivatives with potential applications in treating cancer and inflammatory diseases. nih.govmdpi.com

Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocyclic compounds that can be synthesized using amine precursors. ijpcbs.commdpi.comnih.govwjpmr.com A general method involves the reaction of an acid with thiosemicarbazide (B42300) to form a 5-substituted-2-amino-1,3,4-thiadiazole. ijpcbs.comwjpmr.com The resulting amino-thiadiazole can then be further derivatized. For example, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized by reacting 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) and 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol (B47542) with various reagents. ijpcbs.com The thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, and its incorporation into molecules can enhance properties like liposolubility and cell membrane permeability. nih.gov

The following table summarizes the general synthetic approaches for these heterocyclic systems, illustrating the role of amine precursors.

| Heterocyclic System | General Synthetic Approach | Key Reagents |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 3-Aminopyrazoles, 1,3-Dicarbonyl compounds (e.g., diethyl malonate) nih.gov |

| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazide derivatives | Carboxylic acids, Thiosemicarbazide, Dehydrating agent (e.g., H₂SO₄) ijpcbs.comwjpmr.com |

Precursor for the Synthesis of Advanced Chemical Ligands and Probes

The phenoxypyridine scaffold is a recognized pharmacophore, and this compound serves as a valuable precursor for creating advanced chemical ligands and probes. nih.govssu.ac.ir The ability to modify the amine group and the phenoxy ring allows for the fine-tuning of a ligand's binding affinity and selectivity for various biological targets.

Research has shown the development of ligands targeting the translocator protein (TSPO), where the phenoxyphenyl acetamide (B32628) structure is a key component. nih.gov For example, the radiosynthesis of [18F]FEPPA, a PET imaging agent for TSPO, involves a precursor with a phenoxypyridin-3-yl acetamido moiety. nih.gov This highlights the utility of the core structure in developing diagnostic tools.

Furthermore, the phenoxypyridine framework has been incorporated into inhibitors of Factor Xa, a key enzyme in the coagulation cascade. researchgate.net The design of these inhibitors often involves creating derivatives that can interact with specific pockets of the enzyme, and the substituted phenoxypyridine group plays a crucial role in achieving desired potency and specificity. researchgate.net The synthesis of a library of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists further demonstrates the importance of the phenoxy group in ligand design. acs.org

The table below showcases examples of ligands and probes derived from phenoxypyridine precursors.

| Ligand/Probe Class | Target | Example Precursor/Scaffold |

| TSPO Ligands | Translocator Protein (TSPO) | 2-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl-4-methylbenzenesulfonate nih.gov |

| Factor Xa Inhibitors | Factor Xa | amino(3-((3,5-difluoro-4-methyl-6-phenoxypyridine-2-yl)oxy)phenyl)methaniminium derivatives researchgate.net |

| Kappa Opioid Receptor Antagonists | Kappa Opioid Receptor | N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide acs.org |

Development of Chemically Diverse Phenoxypyridine-Containing Compound Libraries

The structural features of this compound make it an ideal starting point for the construction of chemically diverse compound libraries. The generation of such libraries is a cornerstone of modern drug discovery, allowing for the screening of a multitude of compounds against various biological targets.

The synthesis of libraries of phenoxypyridine derivatives has been employed to explore structure-activity relationships (SAR) for various targets. For instance, a library of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues was synthesized to identify potent and selective kappa opioid receptor antagonists. acs.org This was achieved by coupling a core amine with a variety of commercially available carboxylic acids. acs.org

Similarly, the development of inhibitors for Bruton's tyrosine kinase (BTK) has involved the synthesis of 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs. researchgate.net By systematically varying the substituents, researchers can optimize the inhibitory activity and selectivity of the compounds.

Utility in Fragment-Based Approaches to Chemical Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or merged to create more potent and selective lead compounds. This compound and its derivatives are well-suited for such approaches due to their modular nature.

In a study aimed at developing inhibitors for Mycobacterium tuberculosis cholesterol metabolism, a fragment-based approach was used to design and synthesize potent dual inhibitors of CYP125 and CYP142. acs.org The synthesis involved linking different fragments, and the phenoxypyridine moiety could serve as a core fragment to be elaborated upon.

Another example is the use of fragment-based screening to identify molecules that bind to Hsp27, a protein implicated in various diseases. nih.gov In this work, 2-phenoxypyridin-3-amine (B1368033) was identified as a hit fragment that binds to a specific site on the protein. nih.gov This fragment then serves as a starting point for the design of more potent binders by exploring the structure-activity relationship of related analogues. The ability to perform synthetic modifications, such as reductive alkylation, on the amine group allows for the rapid generation of a library of derivatives for screening. rsc.org

Mechanistic Investigations of Chemical Reactions Involving 5 Methyl 6 Phenoxypyridin 3 Amine

Kinetic Studies of Key Synthetic Transformations

Detailed kinetic studies, which measure reaction rates to elucidate reaction mechanisms, are not extensively documented in publicly available literature specifically for the synthesis of 5-Methyl-6-phenoxypyridin-3-amine. However, the primary synthetic routes to this class of compounds, such as the Buchwald-Hartwig amination, have been the subject of numerous mechanistic and kinetic investigations.

The kinetics of palladium-catalyzed C-N cross-coupling reactions are complex and highly dependent on a variety of factors:

Catalyst and Ligand: The nature of the palladium precursor and the phosphine (B1218219) ligand is crucial. The rate-determining step of the catalytic cycle can change depending on the ligand's steric bulk and electronic properties. For instance, bulkier ligands can promote the final reductive elimination step. beilstein-journals.org

Substrate and Nucleophile: The electronic nature of the aryl halide and the pKa of the amine influence their reactivity. Electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step.

Base: The choice of base is critical, as it is involved in the deprotonation of the amine or the palladium-amine complex. The reaction rate is often dependent on the base concentration and its strength.

Temperature and Solvent: These parameters affect reaction rates in predictable ways, with higher temperatures generally increasing the rate. The solvent's polarity and coordinating ability can influence the stability of intermediates in the catalytic cycle.

A generalized rate law for a Buchwald-Hartwig amination can be complex, often showing a first-order dependence on the catalyst and aryl halide concentrations, but a more complex, non-linear dependence on the amine and base concentrations. This complexity arises from the multiple equilibria present in the catalytic cycle.

Catalytic Systems Employed in its Synthesis and Derivatization (e.g., Palladium catalysis)

The synthesis of this compound and related arylamines heavily relies on transition-metal catalysis, particularly with palladium. mit.eduacs.org The Buchwald-Hartwig amination is a cornerstone reaction for forming the crucial C-N bond between the pyridine (B92270) ring and the amine group. acs.org

The catalytic cycle for a palladium-catalyzed amination generally proceeds through three key steps:

Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (e.g., 3-bromo-5-methyl-6-phenoxypyridine) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this process is highly dependent on the specific catalytic system employed. The choice of ligand is particularly critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. beilstein-journals.org Bidentate phosphine ligands like Xantphos are often effective in these transformations. beilstein-journals.orgnih.gov The selection of the base and solvent is also crucial for achieving high yields. beilstein-journals.org

The table below summarizes typical catalytic systems used for palladium-catalyzed C-N cross-coupling reactions, which are applicable to the synthesis of compounds like this compound.

Table 1: Representative Catalytic Systems for Palladium-Catalyzed Amination

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | beilstein-journals.org |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 50 °C | nih.gov |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 °C | beilstein-journals.org |

While palladium is the most common catalyst, systems based on other metals like copper have also been developed for C-N coupling reactions, such as the Ullmann and Goldberg reactions. mdpi.com These often require higher reaction temperatures but can be advantageous for specific substrates.

Future Directions and Emerging Research Avenues for 5 Methyl 6 Phenoxypyridin 3 Amine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has been a major focus of organic chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. numberanalytics.com Traditional methods for synthesizing these scaffolds often involve harsh conditions, low yields, and environmental concerns. ijarsct.co.in Future research on 5-Methyl-6-phenoxypyridin-3-amine will likely concentrate on developing greener and more efficient synthetic strategies.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green chemistry, offering high atom economy, reduced reaction times, and simplified purification processes by combining three or more reactants in a single step. nih.govbohrium.com Designing a one-pot synthesis for the this compound core could significantly streamline its production.

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times and energy consumption while often increasing product yields. ijarsct.co.innih.govresearchgate.net Applying microwave irradiation to key steps in the synthesis of this compound could offer a more sustainable alternative to conventional heating. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis represents a highly sustainable approach, offering remarkable selectivity under mild reaction conditions. numberanalytics.com Future work could involve screening for or engineering enzymes to catalyze the formation of the phenoxypyridine core from renewable precursors. numberanalytics.comijarsct.co.in

Catalytic C-H Activation: Direct C-H functionalization has emerged as a powerful tool for creating complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.com Research into late-stage C-H methylation or amination on a simpler phenoxypyridine scaffold could provide a more direct and atom-economical route to the target molecule. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Conventional Synthesis | Microwave-Assisted Synthesis | Multicomponent Reactions (MCRs) | Biocatalysis |

|---|---|---|---|---|

| Reaction Time | Often long (hours to days) | Short (minutes to hours) nih.govresearchgate.net | Generally short nih.gov | Variable, can be long |

| Energy Consumption | High | Low ijarsct.co.in | Low | Very Low |

| Yields | Variable, often moderate | Often improved nih.govresearchgate.net | Generally good to excellent bohrium.com | Variable |

| Atom Economy | Often low | Unchanged from conventional | High nih.gov | High |

| Solvent/Waste | Often uses hazardous solvents, generates significant waste mdpi.com | Reduced solvent use possible | Reduced waste bath.ac.uk | Uses aqueous media, biodegradable ijarsct.co.in |

| Selectivity | Can be low, requiring protecting groups | Can be improved | Can be highly selective | Very high (enantio- and regioselectivity) ijarsct.co.in |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. In-situ (in the reaction mixture) monitoring provides real-time data without the need for offline sampling, which can be disruptive and may not capture transient species. spectroscopyonline.com

Future research will benefit from the application of advanced spectroscopic techniques:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These non-destructive techniques can track the concentration changes of reactants, products, and key intermediates in real-time by monitoring their characteristic vibrational frequencies. abb.commt.com This allows for precise determination of reaction endpoints and optimization of process variables. mt.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex to implement, in-situ NMR provides unparalleled structural detail during a reaction. researchgate.net Benchtop NMR spectrometers are making this technology more accessible for real-time monitoring of reaction progress and mechanistic studies. uvic.ca

Process Analytical Technology (PAT): Integrating these in-situ tools into a PAT framework allows for the design, analysis, and control of manufacturing processes through timely measurements of critical quality and performance attributes. spectroscopyonline.com This approach is crucial for developing robust and reproducible syntheses on a larger scale.

Table 2: Applicability of In-situ Monitoring Techniques

| Technique | Principle | Information Provided | Advantages | Considerations |

|---|---|---|---|---|

| FTIR Spectroscopy | Vibrational spectroscopy (infrared absorption) mt.com | Functional group concentrations, reaction kinetics, endpoint detection. mt.com | Widely applicable, robust, relatively low cost. abb.commt.com | Water can interfere; complex spectra may require chemometrics. mt.com |

| Raman Spectroscopy | Vibrational spectroscopy (inelastic scattering) spectroscopyonline.com | Complements FTIR, excellent for C=C, C-S bonds, and reactions in aqueous media. | Non-destructive, minimal sample prep, fiber-optic probes for remote sensing. | Fluorescence can interfere; weaker signal than FTIR. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field researchgate.net | Detailed structural information, quantification of all soluble species, mechanistic insights. researchgate.netuvic.ca | Unambiguous structural data. researchgate.net | Lower sensitivity, higher cost, requires specialized probes. uvic.ca |

Expanded Applications in Materials Science through Chemical Derivatization

While phenoxypyridine derivatives are well-explored in medicinal and agricultural chemistry, their potential in materials science remains an open frontier. mdpi.com The unique electronic and structural properties imparted by the nitrogen-containing heterocyclic ring and the flexible phenoxy group make this scaffold a promising candidate for functional materials. mdpi.com Chemical derivatization of this compound is the key to unlocking these applications.

Future research could focus on introducing specific functionalities to create novel materials:

Polymer Science: The primary amine group on the pyridine ring is a versatile handle for polymerization reactions. It can be converted into an isocyanate, acrylate, or other polymerizable group to be incorporated as a monomer in polyurethanes, polyacrylates, or other polymers. The resulting materials could possess unique thermal, optical, or conductive properties.

Organic Electronics: Pyridine-based structures are known to be electron-deficient and can be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Derivatization with electron-donating or -withdrawing groups, or extending the π-conjugated system, could tune the electronic properties for specific semiconductor applications.

Coordination Chemistry and Catalysis: The pyridine nitrogen can act as a ligand to coordinate with metal ions. Derivatizing the scaffold to create bidentate or tridentate ligands could lead to the formation of novel metal-organic frameworks (MOFs) or homogeneous catalysts. acs.org These materials could have applications in gas storage, separation, or catalysis.

Table 3: Potential Derivatization Strategies for Materials Science Applications | Target Functional Group | Reagent/Reaction Example | Potential Property Change | Material Application | | :--- | :--- | :--- | :--- | :--- | | Polymerizable Group | Acryloyl chloride | Introduce a vinyl group for radical polymerization | Monomer for specialty polymers with modified refractive index or thermal stability. | | Extended π-System | Suzuki or Stille coupling with arylboronic acids/stannanes | Modify HOMO/LUMO energy levels, enhance conductivity, alter optical properties. | Organic semiconductors for OLEDs, OPVs, or organic field-effect transistors (OFETs). | | Metal-Coordinating Moiety | Introduction of another N-heterocycle (e.g., pyrazole, imidazole) | Create bidentate or tridentate ligands for metal complexation. mdpi.com | Building blocks for Metal-Organic Frameworks (MOFs), sensors, or catalysts. acs.org | | Liquid Crystal Precursor | Attachment of long alkyl chains or rigid rod-like units | Induce mesophase formation. | Components for liquid crystal displays (LCDs) or other optoelectronic devices. |

Contributions to Green Chemistry Principles in Organic Synthesis

The future exploration of this compound synthesis and application is intrinsically linked to the principles of green chemistry. bath.ac.uk Research in this area can serve as a model for how to approach chemical development in a more sustainable and environmentally conscious manner.

The research avenues discussed contribute to several of the 12 Principles of Green Chemistry:

Waste Prevention & Atom Economy: The development of MCRs and C-H activation pathways directly targets these principles by maximizing the incorporation of starting materials into the final product and minimizing byproducts. nih.govbath.ac.uk

Less Hazardous Chemical Syntheses & Safer Chemicals: By moving away from harsh reagents and exploring biocatalytic routes, research can reduce the intrinsic hazards associated with chemical production. numberanalytics.com Furthermore, understanding the structure-activity relationships of new derivatives can lead to the design of materials with reduced toxicity. mdpi.com

Design for Energy Efficiency: Microwave-assisted synthesis and catalytic processes that operate at lower temperatures significantly reduce the energy footprint of chemical manufacturing. ijarsct.co.innih.gov

Use of Renewable Feedstocks: While challenging, the long-term goal of biocatalysis is to use simple, renewable precursors to build complex molecules, reducing reliance on petrochemical feedstocks. numberanalytics.comijarsct.co.in

Catalysis: The shift from stoichiometric reagents to catalytic alternatives (whether metal-based, organocatalysts, or enzymes) is a central theme, improving efficiency and reducing waste. bohrium.combath.ac.uk

Real-time Analysis for Pollution Prevention: The use of in-situ monitoring techniques like FTIR and Raman spectroscopy allows for precise process control, preventing runaway reactions, minimizing byproduct formation, and ensuring complete conversion, all of which contribute to preventing pollution at the source. bath.ac.ukabb.commt.com

Table 4: Alignment of Research Avenues with Green Chemistry Principles

| Research Avenue | Relevant Green Chemistry Principle(s) bath.ac.uk | Contribution |

|---|---|---|

| Multicomponent Reactions (MCRs) | 1. Waste Prevention, 2. Atom Economy, 8. Reduce Derivatives | Simplifies synthetic routes, maximizes material incorporation. nih.govbohrium.com |

| Microwave/Ultrasound Synthesis | 6. Design for Energy Efficiency | Reduces energy consumption and reaction times. ijarsct.co.inresearchgate.net |

| Biocatalysis | 7. Use of Renewable Feedstocks, 9. Catalysis, 4. Designing Safer Chemicals | Enables use of green solvents (water) and mild conditions with high selectivity. numberanalytics.com |

| In-situ Reaction Monitoring | 11. Real-time Analysis for Pollution Prevention | Allows for precise process control, optimizing yield and minimizing byproducts. abb.commt.com |

| Derivatization for Materials | 10. Design for Degradation, 4. Designing Safer Chemicals | Opportunity to design new materials with desired functionalities and end-of-life properties. |

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-6-phenoxypyridin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or coupling reactions. A robust method includes using phosphorus pentoxide-amine hydrochloride reagents under controlled heating (e.g., 240°C) to facilitate cyclization or substitution . To optimize yields, variables such as solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reagents, and reaction time should be systematically tested. Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving regioselectivity . Monitoring via TLC and intermediate purification by column chromatography (e.g., using ethanol-dichloromethane gradients) ensures product integrity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR Spectroscopy : Assign peaks systematically: aromatic protons in the pyridine ring (δ 6.5–8.5 ppm) and methyl/phenoxy groups (δ 2.0–3.5 ppm for CH₃; δ 6.8–7.5 ppm for phenoxy aromatic protons) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 245.1 (calculated for C₁₂H₁₂N₂O) supports the target structure .

- HPLC : Employ a C18 column with a methanol-water gradient (70:30 to 90:10) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. For example, unexpected splitting in aromatic proton signals may indicate restricted rotation or hydrogen bonding. To resolve this:

- Perform variable-temperature NMR to detect dynamic effects .

- Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts) .

- Use X-ray crystallography (if crystalline) for definitive structural confirmation, leveraging programs like SHELXL for refinement .

Q. What strategies are effective in designing bioactivity studies for this compound derivatives?

- Target Selection : Prioritize kinases or enzymes with known pyridine-binding pockets (e.g., methionine aminopeptidases) based on structural analogs .

- Derivatization : Introduce substituents (e.g., trifluoromethyl, methoxy) at the 3- or 5-positions to modulate lipophilicity and target affinity .

- In Silico Screening : Dock derivatives into target proteins (e.g., using AutoDock Vina) to predict binding modes before synthesis .

- Assay Design : Use fluorescence polarization or SPR to quantify binding kinetics. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Variability often stems from impurities in starting materials or inconsistent heating rates. Mitigation strategies include:

- Strict quality control of reagents (e.g., ≥99% purity for amines and phenols).

- Standardizing reaction setups (e.g., pre-drying solvents, using inert atmospheres).

- Employing process analytical technology (PAT) like in-situ FTIR to monitor reaction progress in real-time .

Q. Why might biological activity data conflict across studies, and how can this be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum concentration) or compound solubility. To ensure reproducibility:

- Report detailed protocols (e.g., DMSO concentration in cell assays, buffer composition).

- Validate activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .

- Use standardized reference compounds as positive controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.